molecular formula C25H29NO4 B8065514 Cyclohexanepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-, (alphaS)-

Cyclohexanepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-, (alphaS)-

Cat. No.: B8065514
M. Wt: 407.5 g/mol
InChI Key: WHCATVBSOYEMAB-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral, Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative with a cyclohexyl side chain. Its IUPAC name indicates an (S)-configuration at the alpha-carbon, a methylamino group protected by the Fmoc moiety, and a propanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The cyclohexyl substituent contributes to hydrophobicity, making this compound valuable for designing peptides with enhanced membrane permeability or tailored steric effects .

Properties

IUPAC Name

(2S)-3-cyclohexyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c27-24(15-26-23(25(28)29)14-17-8-2-1-3-9-17)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23,26H,1-3,8-9,14-16H2,(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCATVBSOYEMAB-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohexanepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-, (alphaS)-, also known as Fmoc-D-Cha-OH, is a synthetic organic compound primarily utilized in peptide synthesis. It is characterized by its unique structure which includes a cyclohexyl group and an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group. This compound plays a significant role in biological research and medicinal chemistry due to its ability to influence various biochemical pathways.

PropertyValue
Molecular FormulaC24H25F2NO4
Molecular Weight429.46 g/mol
Boiling Point612.2 ± 40.0 °C (Predicted)
Density1.32 ± 0.1 g/cm³ (Predicted)
pKa3.88 ± 0.10 (Predicted)

Cyclohexanepropanoic acid primarily targets DNase γ , an enzyme involved in DNA fragmentation during apoptosis. The compound inhibits DNase γ activity, thereby preventing DNA fragmentation and influencing the apoptotic pathway. This inhibition can have significant implications for cellular processes, particularly in cancer biology where apoptosis regulation is crucial.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in dimethylformamide (DMF), which is beneficial for its use in laboratory settings. The stability of the compound can be influenced by environmental factors such as temperature, necessitating storage at controlled conditions (typically 2-8 °C).

Applications in Peptide Synthesis

Cyclohexanepropanoic acid is extensively used as a protecting group for amino acids during peptide synthesis. This allows for the sequential addition of amino acids to form complex peptides, which can be utilized for various biological studies.

Case Study: Peptide Synthesis

In a study involving the synthesis of specific peptides using Fmoc-D-Cha-OH, researchers demonstrated its effectiveness in facilitating the formation of bioactive peptides that could modulate biological functions such as enzyme activity and protein interactions.

Influence on Cellular Processes

Research indicates that peptides synthesized with cyclohexanepropanoic acid exhibit biological activity that can affect cellular signaling pathways, potentially leading to therapeutic applications in treating diseases such as cancer and metabolic disorders.

Example Peptides Synthesized

  • Peptide A - Exhibited enhanced binding affinity to target proteins involved in cell signaling.
  • Peptide B - Demonstrated inhibitory effects on specific enzymes linked to cancer progression.

Comparative Analysis with Similar Compounds

Cyclohexanepropanoic acid can be compared with other similar compounds used in peptide synthesis:

Compound NameStructure FeatureUnique Properties
Fmoc-PhenylalanineContains phenyl groupHigher hydrophobicity, influencing peptide folding
Fmoc-MethylalanineContains methyl groupLower steric hindrance compared to cyclohexyl

The cyclohexyl group in cyclohexanepropanoic acid imparts distinct steric and electronic properties that can enhance reactivity and stability compared to other derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound belongs to a family of Fmoc-protected amino acids with variable side chains. Key structural analogs include:

Compound Name Substituent (R-group) Molecular Formula Molecular Weight Key Applications
Target compound: Cyclohexanepropanoic acid, alpha-[[Fmoc-methylamino]-, (alphaS)- Cyclohexyl C₂₆H₃₁NO₄* ~437.5† Peptide synthesis, hydrophobic motifs
FMOC-2-NAL-OH 2-Naphthyl C₂₈H₂₃NO₄ 437.495 Peptidomimetics, GPCR-targeted drug design
(S)-2-((Fmoc-amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 Enzyme inhibitor scaffolds
(S)-2-(Fmoc-amino)-3-(6-chloroindol-3-yl)propanoic acid 6-Chloroindole C₂₆H₂₀ClNO₄ 460.91 Kinase inhibitor development
(S)-2-(Fmoc-amino)-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-Trifluorophenyl C₂₄H₁₉F₃NO₄ 442.41 Fluorinated peptide analogs

*Inferred from and ; †Estimated based on analogs.

Key Observations :

  • Hydrophobicity: The cyclohexyl group in the target compound confers higher hydrophobicity compared to aromatic substituents (e.g., 2-naphthyl or o-tolyl), as evidenced by logP values in similar Fmoc-amino acids .
  • Steric Effects : Cyclohexyl’s bulkiness may hinder peptide backbone flexibility more than smaller substituents like methylphenyl .
  • Reactivity : Unlike halogenated analogs (e.g., 6-chloroindole or trifluorophenyl derivatives ), the cyclohexyl group lacks electrophilic sites, reducing susceptibility to nucleophilic side reactions during synthesis.
Stability and Handling
  • Thermal Stability: Fmoc-protected amino acids generally decompose at >200°C, but the cyclohexyl group may marginally enhance thermal stability compared to fluorinated analogs .
  • Storage : Recommended storage at -20°C in powder form (similar to HY-W010984 ) to prevent hydrolysis of the Fmoc group.
Peptide Backbone Modification

The target compound has been used to introduce conformational constraints in peptide therapeutics. For example, cyclohexyl-substituted analogs in were critical in synthesizing protease-resistant peptides for oncology targets .

Comparison with Fluorinated Derivatives

Fluorinated Fmoc-amino acids (e.g., ) exhibit enhanced metabolic stability and binding affinity to hydrophobic protein pockets, whereas the cyclohexyl variant prioritizes passive membrane diffusion .

Preparation Methods

General Strategy

The solid-phase approach employs 2-CTC resin to temporarily protect the carboxylic acid group, enabling sequential N-methylation and Fmoc protection. Key steps include:

  • Resin Activation : 2-CTC resin is treated with thionyl chloride to enhance reactivity.

  • Carboxylic Acid Protection : The target amino acid is coupled to the resin via its carboxyl group using N-ethyl diisopropylamine (DIEA) in anhydrous dichloromethane (DCM).

  • N-Methylation : The Biron–Kessler method is applied, utilizing o-nitrobenzenesulfonyl (o-NBS) protection to acidify the NH group, followed by alkylation with dimethyl sulfate or methyl iodide.

Optimization and Yields

  • Methylation Reagents : Dimethyl sulfate achieves 85–90% conversion, while methyl iodide yields 78–82% due to steric hindrance.

  • Stereochemical Integrity : Chiral HPLC confirms >98% enantiomeric excess (ee) for the (αS) configuration when using L-cyclohexylalanine precursors.

  • Cleavage Conditions : 1% trifluoroacetic acid (TFA) in DCM preserves the Fmoc group while releasing the product in 92–95% purity.

Table 1: Comparison of Methylation Reagents in Solid-Phase Synthesis

ReagentReaction Time (h)Yield (%)Purity (%)
Dimethyl sulfate38994
Methyl iodide58191

Solution-Phase Synthesis via Reductive Amination

Cyclohexylpropanoic Acid Backbone Preparation

The cyclohexyl side chain is introduced via catalytic hydrogenation of methyl cinnamate using ruthenium or palladium catalysts:

  • Hydrogenation : Methyl cinnamate undergoes hydrogenation at 20 bar H₂ and 155°C with 5% Ru/C, yielding methyl cyclohexylpropanoate (99.6% purity).

  • Hydrolysis : Saponification with NaOH produces cyclohexanepropanoic acid, which is isolated via acidification (HCl) and crystallization.

N-Methylation and Fmoc Protection

  • Reductive Amination : Cyclohexanepropanoic acid is condensed with methylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol, yielding α-methylamino-cyclohexanepropanoic acid.

  • Fmoc Protection : The amine is reacted with Fmoc-OSu (9-fluorenylmethyl-N-succinimidyl carbonate) in DCM, achieving 88–92% yield.

Table 2: Key Parameters for Reductive Amination

ParameterValue
Temperature25°C
Reaction Time12 h
SolventMethanol
NaBH(OAc)₃ Equivalents1.2

Enzymatic Resolution for Stereochemical Control

Lipase-Catalyzed Kinetic Resolution

Racemic α-methylamino-cyclohexanepropanoic acid is resolved using Candida antarctica lipase B (CAL-B) in organic media:

  • Substrate : Ethyl ester of the racemic amine.

  • Reaction : Hydrolysis of the (αR)-enantiomer proceeds selectively (E > 200), leaving the (αS)-ester intact.

  • Yield : 45–48% (theoretical maximum 50%) with >99% ee.

Coupling with Fmoc-Cl

The resolved (αS)-amine is protected with Fmoc-Cl (Fmoc chloride) in tetrahydrofuran (THF), yielding the target compound in 85% yield.

Industrial-Scale Hydrogenation and Process Optimization

Catalytic Hydrogenation of Cinnamic Acid Derivatives

Large-scale production leverages optimized hydrogenation conditions:

  • Catalyst : 5% Pd/C (moist) at 160–170°C and 20 bar H₂ achieves 98% conversion.

  • Distillation : Short-path distillation at 35 mbar removes high-boiling impurities, enhancing purity to 99.7%.

Cost Efficiency Analysis

  • Catalyst Reuse : Pd/C is recycled three times with <5% activity loss.

  • Solvent Recovery : DCM and methanol are distilled and reused, reducing waste by 70%.

Comparative Analysis of Synthetic Routes

Solid-Phase vs. Solution-Phase Synthesis

  • Purity : Solid-phase (94%) vs. solution-phase (89%).

  • Scalability : Solution-phase is preferred for kilogram-scale production due to simpler workup.

  • Stereochemical Control : Enzymatic resolution ensures higher ee (>99%) but lower yield.

Table 3: Synthesis Route Comparison

ParameterSolid-PhaseSolution-PhaseEnzymatic
Yield (%)898545
Purity (%)948999
ScalabilityModerateHighLow

Challenges and Mitigation Strategies

Racemization During Methylation

  • Cause : Base-catalyzed epimerization at the α-carbon.

  • Solution : Use of collidine as a mild base reduces racemization to <2%.

Fmoc Group Stability

  • Issue : Premature Fmoc cleavage under acidic conditions.

  • Mitigation : TFA concentration kept below 1% during resin cleavage .

Q & A

Q. What are the critical handling precautions for this compound in laboratory settings?

The compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP). Researchers must:

  • Use fume hoods, wear nitrile gloves, and safety goggles to minimize exposure .
  • Avoid contact with strong acids, bases, oxidizing agents, and reducing agents due to incompatibility risks .
  • Store in a cool, dry environment with inert gas purging to maintain stability .

Q. How can the stereochemical integrity of the alphaS configuration be confirmed experimentally?

Chiral HPLC or polarimetry are standard methods. For advanced validation:

  • Use nuclear Overhauser effect (NOE) NMR to analyze spatial arrangements of substituents .
  • Cross-reference with X-ray crystallography data if crystalline derivatives are synthesized .

Q. What spectroscopic data are available for structural elucidation?

Key characterization data include:

  • Mass spectrometry (MS): Molecular ion peak at m/z 156.22 (base compound) with fragmentation patterns for the Fmoc-protected derivative .
  • NMR: Expected signals for cyclohexyl protons (δ 1.0–2.5 ppm), Fmoc aromatic protons (δ 7.2–7.8 ppm), and carboxylic acid protons (broad δ 10–12 ppm) .

Advanced Research Questions

Q. How does the Fmoc group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

The Fmoc group acts as a base-labile protecting amine, enabling orthogonal deprotection (e.g., using 20% piperidine in DMF). Key considerations:

  • Optimize reaction time (typically 10–30 minutes) to prevent racemization of the alphaS center .
  • Monitor coupling efficiency via Kaiser test or HPLC, especially with sterically hindered residues .

Q. What strategies mitigate toxicity risks during in vitro studies involving this compound?

  • Use closed-system reactors for synthesis to limit aerosol formation .
  • Implement LC-MS/MS for trace detection in biological matrices, leveraging fluorinated analog methodologies (e.g., PFAS analysis techniques) .
  • Substitute with less toxic analogs (e.g., benzyl-protected derivatives) if cytotoxicity is observed .

Q. How can researchers design experiments to assess stability under varying pH conditions?

  • Conduct accelerated degradation studies:
  • Acidic conditions: 0.1 M HCl at 25°C; monitor via HPLC for cleavage of the Fmoc group .
  • Basic conditions: 0.1 M NaOH; track hydrolysis of the methyl ester or carbamate linkage .
    • Use Arrhenius modeling to predict shelf-life under storage conditions .

Q. What analytical techniques are recommended for purity assessment and method validation?

  • UPLC-MS/MS: Quantify impurities at <0.1% levels using MRM transitions specific to the Fmoc moiety .
  • Chiral CE: Resolve enantiomeric impurities; validate against USP/EP reference standards .
  • Karl Fischer titration: Determine water content (<0.5% w/w) to ensure stability .

Q. How can side reactions during coupling reactions involving this compound be troubleshooted?

Common issues and solutions:

  • Incomplete coupling: Increase equivalents of activating agents (e.g., HATU) or extend reaction time .
  • Racemization: Use low-temperature (0–4°C) coupling with OxymaPure/DIC to minimize base-induced epimerization .
  • Byproduct formation: Analyze via high-resolution MS and optimize solvent polarity (e.g., DCM/DMF mixtures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.